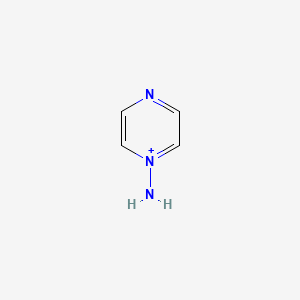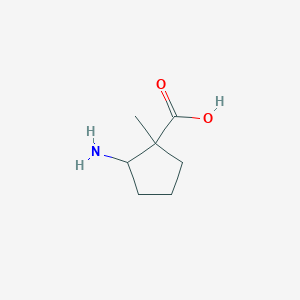
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide is a versatile chemical compound with the molecular formula C17H19IN2O3 and a molecular weight of 426.25 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an iodine atom, and a methylbenzyl group attached to a benzohydrazide core. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide typically involves multiple steps. One common method starts with the preparation of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzaldehyde, which is then converted to the benzohydrazide derivative through a reaction with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The purity and yield of the final product are critical factors, and quality control measures are implemented to ensure consistency and reliability .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace the iodine atom or other substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethoxy-5-iodo-4-((3-methylbenzyl)oxy)benzaldehyde
- 3-Ethoxy-5-iodo-4-methylbenzoic acid
- 3-Ethoxy-4-((4-methylbenzyl)oxy)benzaldehyde
Uniqueness
3-Ethoxy-5-iodo-4-((4-methylbenzyl)oxy)benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C17H19IN2O3 |
|---|---|
Peso molecular |
426.25 g/mol |
Nombre IUPAC |
3-ethoxy-5-iodo-4-[(4-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H19IN2O3/c1-3-22-15-9-13(17(21)20-19)8-14(18)16(15)23-10-12-6-4-11(2)5-7-12/h4-9H,3,10,19H2,1-2H3,(H,20,21) |
Clave InChI |
JSERSHZNBBPFJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)NN)I)OCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


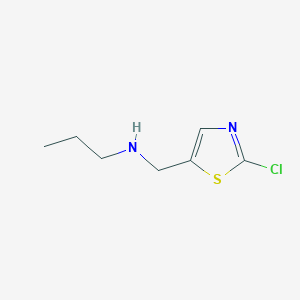
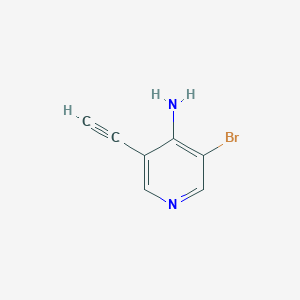
![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
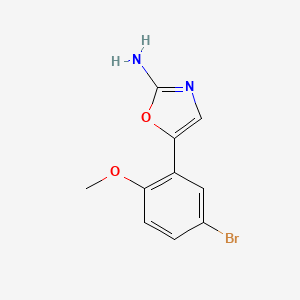


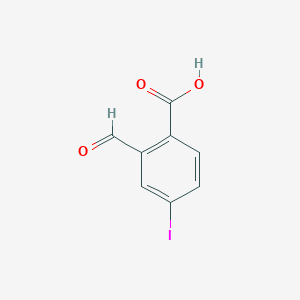
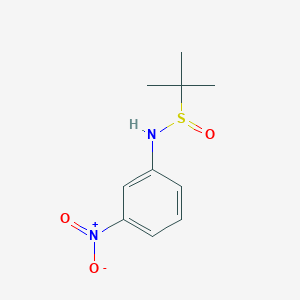
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)


